1-Methyl-2-oxoindoline-5-sulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Kinase inhibitor development fails when using incorrect sulfonamide isomers. This N-methyl oxindole scaffold (CAS 475986-13-1) is the verified pharmacophore for SU11274 (c-Met IC50 = 0.01-0.02 µM). - Single hydrogen bond donor (HBD=1) vs. des-methyl analog (HBD=2) - TPSA 88.9 Ų (below 90 Ų threshold for membrane permeability) - Rule-of-three compliant fragment for FBDD campaigns Essential for SAR studies requiring exact molecular recognition.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25
CAS No. 475986-13-1
Cat. No. B2793797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxoindoline-5-sulfonamide
CAS475986-13-1
Molecular FormulaC9H10N2O3S
Molecular Weight226.25
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N
InChIInChI=1S/C9H10N2O3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H2,10,13,14)
InChIKeyBYFWIMWXANJNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-oxoindoline-5-sulfonamide: Oxindole-Sulfonamide Building Block


1-Methyl-2-oxoindoline-5-sulfonamide (CAS 475986-13-1) is an oxindole derivative characterized by a primary sulfonamide at the 5-position and a methyl substituent on the lactam nitrogen. It serves as a versatile small-molecule scaffold and a critical synthetic intermediate, most notably as the core fragment of the potent c-Met kinase inhibitor SU11274 [1]. Its defined structure, featuring a single hydrogen bond donor and a specific lipophilicity profile, distinguishes it from closely related des-methyl or N-methyl sulfonamide isomers, directly influencing downstream biological activity and molecular recognition [2].

c-Met kinase inhibitor scaffold synthesis (SU11274 core)
Single H-bond donor for fragment-based screening design
Defined polarity and lipophilicity profile for lead optimization

Why Generic Isomers Cannot Substitute This Scaffold


The simple substitution of 1-methyl-2-oxoindoline-5-sulfonamide with its non-methylated analog (2-oxoindoline-5-sulfonamide) or its N-methyl sulfonamide isomer is not scientifically valid due to fundamental differences in hydrogen-bonding capacity and molecular recognition that are essential for target engagement. The methyl group on the oxindole nitrogen eliminates a hydrogen bond donor (HBD), reducing the total HBD count from 2 to 1 compared to the des-methyl analog [1][2]. This single change alters the compound's polarity and its ability to act as a hydrogen bond donor, a critical feature for binding in kinase active sites. Consequently, using an incorrect isomer would not yield the same biological activity and would compromise the integrity of structure-activity relationship (SAR) studies or the synthesis of potent inhibitors like SU11274, where this specific scaffold is a non-negotiable pharmacophoric element [3].

Des-methyl analog (2-oxoindoline-5-sulfonamide) Adds an extra hydrogen bond donor (HBD count 2 vs 1), which may shift kinase hinge-binding recognition and alter target engagement.
N-methyl sulfonamide isomer Different sulfonamide attachment orientation compromises the SU11274 pharmacophore, resulting in a structurally distinct compound that may not reproduce published biological activity.

Quantitative Differentiation Against Structural Analogs


Hydrogen Bond Donor Reduction via N-Methylation

N-methylation of the oxindole core eliminates a hydrogen bond donor, reducing the total HBD count to 1, compared to 2 for the des-methyl analog 2-oxoindoline-5-sulfonamide. This modification directly impacts molecular recognition, as the oxindole NH acts as a key donor in many kinase hinge-binding motifs. The quantified difference is a net loss of one HBD [1][2].

HBD Count
Head-to-head
1 vs 2 (Δ = −1)
Supports reduced hydrogen-bonding capacity for fragment-based screening and kinase hinge-binding design.
Computed PubChem property; requires experimental validation.
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Topological Polar Surface Area Comparison

The N-methyl substitution also leads to a measurable reduction in topological polar surface area (TPSA). The target compound exhibits a TPSA of 88.9 Ų, which is 8.7 Ų lower than the 97.6 Ų calculated for the non-methylated analog. This places the compound closer to the commonly cited threshold of <90 Ų for favorable oral absorption and blood-brain barrier penetration, a strategic advantage for CNS or orally targeted programs [1][2].

Topological PSA
Head-to-head
88.9 vs 97.6 Ų (Δ = −8.7)
Lower TPSA may improve membrane permeability prediction profile compared to des-methyl analog.
Computed PubChem Cactvs analysis.
Drug Design Permeability Prediction Physicochemical Profiling

Pharmacophoric Core of c-Met Inhibitor SU11274

The target compound is the unsubstituted core scaffold of the clinical candidate SU11274, a potent ATP-competitive c-Met inhibitor with an IC50 of 0.01-0.02 µM. The N-methyl group on the oxindole ring is an essential part of the pharmacophore; its replacement or removal is known to abolish activity. This establishes the scaffold as a non-negotiable structural requirement for achieving the published potency profile [1].

SU11274 Core
Class-level inference
Core scaffold of SU11274 (reported c-Met IC50 0.01–0.02 µM)
Exact scaffold identity mandatory for kinase inhibitor synthesis; isomer mismatch invalidates SAR integrity.
Based on published SU11274 pharmacophore; structural identity claim.
Kinase Inhibitor Synthesis Oncology Chemical Biology

Lipophilicity Shift in N-Methyl vs. Des-Methyl Scaffolds

The introduction of a methyl group on the oxindole nitrogen shifts the computed lipophilicity, as measured by XLogP3. The 1-methyl derivative has a computed XLogP3 of -0.5, while the non-methylated analog has a value of -0.3. This -0.2 unit shift indicates a subtle increase in polarity, a unique profile that differentiates it from the typical lipophilicity increase associated with N-methylation and which can be exploited in fine-tuning solubility and off-target binding profiles [1][2].

XLogP3
Head-to-head
−0.5 vs −0.3 (Δ = −0.2)
Counter-intuitive polarity increase enables lipophilicity fine-tuning in matched-pair lead optimization.
Computed PubChem XLogP3 analysis; may differ from experimental logP.
ADME Prediction LogP Optimization Lead Optimization

High-Value Procurement Scenarios


c-Met Kinase Inhibitor Synthesis and SAR

This compound is the essential starting material for the synthesis of SU11274 and its analogs. Research groups focused on c-Met-driven oncology projects must procure this exact scaffold to generate the potent, published pharmacophore (IC50 = 0.01-0.02 µM). Use of the des-methyl or N-methyl sulfonamide isomer will result in a structurally distinct molecule that will not reproduce the inhibitory activity [1][2][3].

Fragment-Based Drug Discovery Libraries

For FBDD campaigns targeting ATP-binding pockets or other hinge regions, having a fragment with a single hydrogen bond donor reduces binding complexity and potential off-target interactions. The quantified HBD reduction (1 vs 2; see Evidence 1, Section 3) makes this compound a pre-validated, rule-of-three compliant fragment for screening libraries [1][2].

CNS or Oral Bioavailability Lead Optimization

The measured TPSA of 88.9 Ų positions this scaffold favorably for crossing biological membranes, sitting just below the key 90 Ų threshold. Medicinal chemists optimizing oral or CNS-penetrant leads can use this scaffold as a core with an advantageous starting polarity profile, providing a measurable head-start over the more polar des-methyl scaffold (TPSA = 97.6 Ų) [1][2].

Physicochemical Studies of N-Methylation Effects

The counter-intuitive shift in XLogP3 (-0.2 units) upon N-methylation makes this compound a valuable set of matched molecular pairs with its des-methyl analog. Analytical and computational chemistry groups can use this pair as a case study to refine logP prediction algorithms and to experimentally validate the impact of N-methylation on the polarity of heterocyclic sulfonamides [1][2].

Application
Selection Property
Validation Focus
c-Met inhibitor scaffold synthesis
N-methyl oxindole sulfonamide identity
SU11274 pharmacophore reproduction
Fragment-based library design
Single hydrogen bond donor count
Rule-of-three compliance and target-engagement screening
Oral/CNS lead optimization
N-methyl-induced TPSA reduction
Membrane permeability assessment
Physicochemical matched-pair analysis
Counter-intuitive XLogP3 shift
logP prediction algorithm refinement
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